

# SBC-115076: A Technical Overview of a Novel Small Molecule PCSK9 Inhibitor

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Compound of Interest		
Compound Name:	SBC-115076	
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This technical guide provides an in-depth overview of the discovery and development of **SBC-115076**, a potent, small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The document outlines its mechanism of action, key preclinical data, and the experimental methodologies employed in its evaluation.

## **Core Discovery and Mechanism of Action**

**SBC-115076** was identified as a potent antagonist of PCSK9, a protein that plays a critical role in the metabolism of low-density lipoprotein (LDL) cholesterol.[1] By binding to circulating PCSK9, **SBC-115076** prevents its interaction with the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[2] This inhibition of the PCSK9-LDLR interaction prevents the degradation of the LDLR, leading to increased recycling of the receptor to the cell surface.[2] The higher number of active LDLRs results in enhanced clearance of LDL cholesterol from the bloodstream, thereby lowering plasma LDL and total cholesterol levels.[2]

The development of **SBC-115076** is part of a broader strategy to create orally available alternatives to the monoclonal antibody-based PCSK9 inhibitors currently in clinical use.[3] Small molecule inhibitors like **SBC-115076** offer the potential for more convenient administration and wider patient access.

## **Preclinical Efficacy**



The preclinical development of **SBC-115076** has demonstrated its potential in both in vitro and in vivo settings.

#### **In Vitro Activity**

In cellular assays, **SBC-115076** has shown dose-dependent inhibition of PCSK9 activity.[2] Studies in HepG2 cells, a human liver cell line, have demonstrated that **SBC-115076** increases the uptake of fluorescently labeled Dil-LDL, indicating enhanced LDLR activity.[4][5] Furthermore, in HEK293T cells expressing PCSK9, **SBC-115076** effectively blocks LDLR degradation.[6]

Parameter	Value	Cell Line	Reference
IC50	~30 nM	Not specified	[2]

#### **In Vivo Efficacy**

Animal studies have corroborated the in vitro findings, showing significant reductions in cholesterol levels in response to **SBC-115076** administration. In mouse models fed a high-fat diet, the compound has been shown to lower total cholesterol levels.[4][6] Similarly, in rats on a high-fat diet, treatment with **SBC-115076** resulted in reduced body weight, visceral fat, and cholesterol levels.[2]

Animal Model	Dosage	Effect on Total Cholesterol	Duration	Reference
High-Fat Diet Mice	8 mg/kg	32% reduction	Not specified	[4]
Hypercholesterol emic Mice	Not specified	Up to 50% reduction in total and LDL- cholesterol	1-2 weeks	[2]
High-Fat Diet Rats	4 mg/kg (s.c., daily)	Significant reduction	3 weeks	[1]



#### **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the evaluation of **SBC-115076**.

#### In Vitro PCSK9 Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of SBC-115076 against PCSK9.
- Methodology: A dose-response curve was generated by measuring the inhibition of PCSK9
  activity across a range of SBC-115076 concentrations.[2] While the specific assay format is
  not detailed in the provided results, it likely involved a biochemical assay measuring the
  interaction between PCSK9 and the LDLR's extracellular domain in the presence of the
  inhibitor.

#### **Cellular LDL Uptake Assay**

- Objective: To assess the effect of SBC-115076 on the uptake of LDL cholesterol by liver cells.
- Cell Line: HepG2 cells.[4][5]
- Protocol:
  - HepG2 cells were cultured in a suitable medium.
  - Cells were treated with varying concentrations of SBC-115076 for 24 hours.
  - Fluorescently labeled Dil-LDL was added to the cell culture.
  - After an incubation period, the cells were washed to remove unbound Dil-LDL.
  - The amount of internalized Dil-LDL was quantified using fluorescence microscopy or a plate reader. An increase in fluorescence intensity indicates enhanced LDL uptake.[5]

#### **LDLR Degradation Assay**



- Objective: To confirm that SBC-115076 protects the LDLR from PCSK9-mediated degradation.
- Cell Line: HEK293T cells.[6]
- Protocol:
  - HEK293T cells were transiently transfected with a PCSK9 cDNA construct to induce PCSK9 expression.[5]
  - The transfected cells were treated with **SBC-115076**.
  - After an incubation period of 43 hours, the cells were lysed.[5]
  - The expression levels of LDLR were analyzed by Western blotting. A higher level of LDLR in treated cells compared to untreated controls indicates inhibition of degradation.

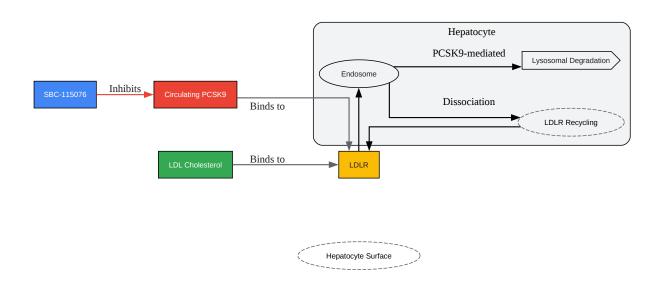
#### In Vivo Efficacy Studies in Rodent Models

- Objective: To evaluate the cholesterol-lowering effects of SBC-115076 in animal models of hypercholesterolemia.
- Animal Models:
  - Male C57BL/6 mice fed a high-fat diet.[5]
  - Rats fed a high-fat diet.[2]
- Protocol (General):
  - Animals were acclimatized and fed a high-fat diet to induce hypercholesterolemia.
  - A baseline blood sample was collected to determine initial cholesterol levels.
  - Animals were divided into treatment and control groups. The treatment group received
     SBC-115076 (e.g., 8 mg/kg in mice or 4 mg/kg via subcutaneous injection daily in rats),
     while the control group received a vehicle.[1][4]
  - Blood samples were collected at specified time points throughout the study.



 Plasma or serum was isolated, and total cholesterol and LDL cholesterol levels were measured using standard enzymatic assays.

# **Visualizations Signaling Pathway of SBC-115076**

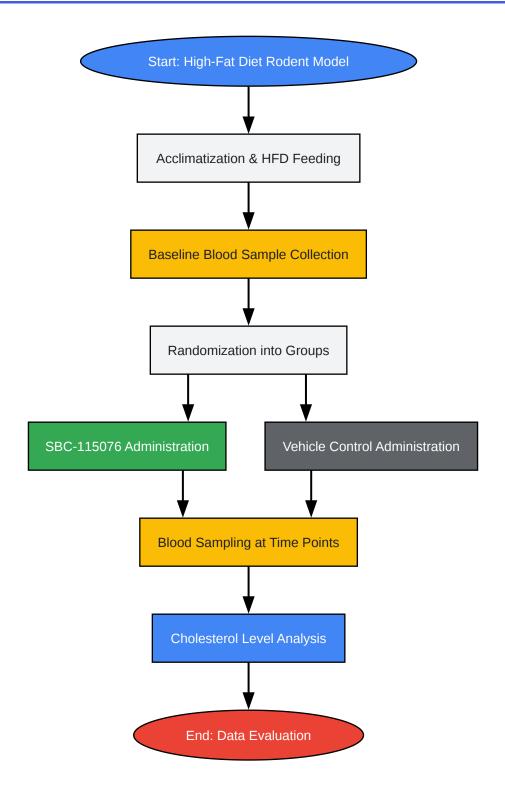


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Caption: Mechanism of action of **SBC-115076** in preventing PCSK9-mediated LDLR degradation.

## **Experimental Workflow for In Vivo Efficacy**





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Caption: General workflow for assessing the in vivo efficacy of SBC-115076 in rodent models.



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